Fmoc/Teoc vs. Boc/Teoc Orthogonal Selectivity
The Fmoc/Teoc combination demonstrates significantly higher orthogonality than the Boc/Teoc combination. In a direct head-to-head study, treatment with liquid ammonia cleaved the Fmoc group from Fmoc/Teoc-protected peptides without significant Teoc loss, even at a 3:1 Fmoc/Teoc ratio. In contrast, acid treatment of Boc/Teoc peptides showed Teoc retention only at low (1:1 or 2:1) Teoc/Boc ratios [1][2]. This provides a wider operational window for sequential deprotection.
| Evidence Dimension | Selective deprotection stability (Teoc retention) under peptide cleavage conditions |
|---|---|
| Target Compound Data | Teoc retained without significant loss when Fmoc group cleaved with liquid NH3, even at a 3:1 Fmoc/Teoc ratio |
| Comparator Or Baseline | Boc/Teoc combination: Teoc retention only achieved at 1:1 or 2:1 Teoc/Boc ratios when Boc group cleaved with acid |
| Quantified Difference | The Fmoc/Teoc pair enables selective deprotection at a 3x higher Fmoc-to-Teoc ratio than the Boc/Teoc pair's operational limit. |
| Conditions | Model peptide cleavage; liquid ammonia in sealed vessel for Fmoc removal; p-toluenesulfonic or 2,4,6-trimethylbenzenesulfonic acid for Boc removal [1][2]. |
Why This Matters
This wider selectivity window reduces the risk of premature side-chain exposure and ensures higher fidelity in synthesizing complex branched or cyclic peptides.
- [1] Rosowsky, A., & Wright, J. E. (1989). Nε-[[2-(Trimethylsilyl)ethoxy]carbonyl] Derivatives of Tri-L-lysine and Tetra-L-lysine as Potential Intermediates in the Block Polymer Synthesis of Macromolecular Drug Conjugates. The Journal of Organic Chemistry, 54(23), 5551–5558. View Source
- [2] Rosowsky, A., & Wright, J. E. (1989). Nε-[[2-(Trimethylsilyl)ethoxy]carbonyl] Derivatives of Tri-L-lysine and Tetra-L-lysine as Potential Intermediates in the Block Polymer Synthesis of Macromolecular Drug Conjugates. Document Delivery Summary. View Source
